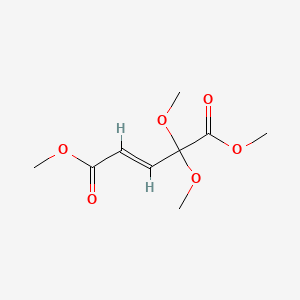
dimethyl (E)-4,4-dimethoxypent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.
Análisis De Reacciones Químicas
Types of Reactions
dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted esters.
Hydrolysis: Generates carboxylic acids.
Aplicaciones Científicas De Investigación
dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,3-dimethoxy-2-butenedioate
- Dimethyl 2,4-dimethoxy-2-butenedioate
- Dimethyl 2,5-dimethoxy-2-butenedioate
Uniqueness
dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
13131-26-5 |
|---|---|
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.205 |
Nombre IUPAC |
dimethyl (E)-4,4-dimethoxypent-2-enedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+ |
Clave InChI |
YNMIYPRVILZJAG-AATRIKPKSA-N |
SMILES |
COC(=O)C=CC(C(=O)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















